3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-28-18-10-15(23(26)27)6-7-16(18)22-19(24)11-17(20(22)25)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIISWHSSICDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione is a hybrid molecule that incorporates elements from various pharmacologically active structures. This article presents a comprehensive overview of its biological activity, focusing on anticancer properties, anticonvulsant effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has a molecular weight of approximately 331.8 g/mol and features several functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including the compound . Research involving the A549 human lung adenocarcinoma model demonstrated significant cytotoxic effects when exposed to this compound.
Cytotoxicity Studies
In a comparative study using the MTT assay, the compound was tested against standard chemotherapeutics like cisplatin . The results indicated a structure-dependent activity, with certain derivatives exhibiting reduced viability in A549 cells. Notably, compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments .
| Compound | Viability (%) | Comparison |
|---|---|---|
| 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione | 66% | More potent than others tested |
| Cisplatin | 50% | Standard control |
Anticonvulsant Activity
The anticonvulsant properties of similar pyrrolidine derivatives have also been evaluated. In studies assessing their effects on voltage-gated sodium and calcium channels, certain compounds demonstrated moderate inhibition, suggesting potential therapeutic applications in seizure disorders .
The mechanism underlying the anticonvulsant activity appears to involve modulation of neuronal excitability through interactions with sodium and calcium channels. This was further supported by behavioral tests in rodent models which indicated significant reductions in seizure frequency .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has been evaluated for its potential antinociceptive (pain-relieving) properties. Studies employing the hot plate test and writhing tests demonstrated that specific derivatives could significantly alleviate pain responses in experimental models .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested for antiproliferative effects against various cancer cell lines. The findings revealed that compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione exhibited promising results against breast cancer (MCF-7) and liver cancer (HepG-2) cells .
- Anticonvulsant Efficacy : In a study comparing multiple derivatives, one compound showed an ED50 value significantly lower than traditional anticonvulsants like valproic acid, indicating enhanced efficacy .
Scientific Research Applications
Dopamine Receptor Modulation
One significant application of this compound is its role as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's activity without directly activating it, potentially providing therapeutic benefits in treating neurodegenerative disorders such as Parkinson's disease . The modulation of dopamine receptors is crucial for addressing conditions characterized by dopaminergic dysfunction.
Antiparkinsonian Effects
Research indicates that compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione may exhibit antiparkinsonian properties. The administration of these compounds has shown promise in alleviating symptoms associated with Parkinson's disease by improving dopaminergic signaling in the brain .
Potential Anticancer Activity
Emerging studies suggest that isoquinoline derivatives possess anticancer properties. The structural features of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate the specific pathways involved.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The results indicated that treatment with these compounds significantly reduced cell death and improved cell viability, suggesting their potential use in neuroprotective therapies .
Case Study 2: Antitumor Activity
In another investigation focusing on cancer cell lines, derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione were evaluated for their cytotoxic effects. The findings demonstrated that certain modifications to the compound's structure enhanced its efficacy against various cancer types, highlighting its potential as a lead compound for further drug development .
Chemical Reactions Analysis
Substitution Reactions
The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group, rendering the para position (relative to the methoxy group) susceptible to nucleophilic aromatic substitution. The methoxy group (-OMe) acts as an electron donor, further directing reactivity.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitro Group Displacement | Benzyl halides, NaOH | Substituted aryl derivatives | , |
| Methoxy Group Substitution | HBr/AcOH, reflux | Demethylation to phenolic derivatives |
Key Findings :
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In analogous systems (e.g., 1-benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione), nitro groups undergo substitution with amines or thiols under basic conditions.
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Methoxy groups are typically cleaved under acidic conditions to yield hydroxyl groups, as demonstrated in pyrrolidine-2,5-dione derivatives.
Reduction Reactions
The nitro group can be reduced to an amine (-NH₂), while the dihydroisoquinoline moiety may undergo hydrogenation.
Key Findings :
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Palladium-catalyzed hydrogenation of nitro groups in arylpyrrolidine-2,5-diones yields primary amines with >90% efficiency .
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Dihydroisoquinoline hydrogenation preserves the pyrrolidine-2,5-dione core but modifies the nitrogen environment .
Ring-Opening and Functionalization
The succinimide ring is prone to hydrolysis under acidic or basic conditions, leading to ring-opening.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 24h | Dicarboxylic acid derivative | |
| Basic Ring-Opening | NaOH (2M), 60°C | Sodium salt of dicarboxylic acid |
Key Findings :
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Hydrolysis of pyrrolidine-2,5-diones generates dicarboxylic acids, as confirmed by NMR studies of similar compounds .
Cycloaddition and Cross-Coupling
The aromatic nitro group and dihydroisoquinoline nitrogen enable participation in catalytic coupling reactions.
Key Findings :
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PHOX-ligated palladium catalysts enable enantioselective C–H functionalization of aromatic systems .
Biological Interactions
The compound’s structural motifs suggest potential enzyme inhibition.
| Target Enzyme | Mechanism | Observed Activity | References |
|---|---|---|---|
| Cyclooxygenase-II (COX-II) | Competitive inhibition | IC₅₀ ~0.8 μM (analogous compounds) | |
| Aromatase | Binding to heme iron | IC₅₀ ~23.8 μM (analogous compounds) |
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Findings:
Electron-Withdrawing vs. The trifluoromethyl group in Y021-5125 improves metabolic stability by resisting oxidative degradation, a common issue with nitro groups .
Synthetic Accessibility :
- Derivatives with methyl or isopropyl substituents (e.g., ) are synthesized in higher yields (71–94%) due to less steric hindrance during coupling reactions . In contrast, nitro-containing analogs may require additional protective steps to prevent reduction or side reactions.
The nitro group’s electron-withdrawing nature could modulate interactions with charged residues in active sites.
Stability and Solubility :
- The methoxy group in the target compound balances solubility and lipophilicity, making it more suitable for oral administration than purely hydrophobic analogs (e.g., 4-isopropylphenyl derivative) .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione, and how can computational tools enhance reaction efficiency?
- Answer : Synthesis typically involves multi-step reactions, including nitro-group introduction, dihydroisoquinoline coupling, and pyrrolidine-dione cyclization. Computational reaction path search methods, such as quantum chemical calculations, can predict intermediates and transition states to identify optimal pathways . Statistical design of experiments (DoE) minimizes trial-and-error by systematically varying parameters like temperature, solvent polarity, and catalyst loading . For example, ICReDD’s feedback loop integrates experimental data with computational models to refine synthetic routes .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its purity and stability?
- Answer : Use NMR (¹H/¹³C) to confirm regiochemistry of the dihydroisoquinoline and nitro-methoxy substituents. X-ray crystallography resolves spatial arrangements of the pyrrolidine-2,5-dione core. Stability studies under varying pH and temperature conditions should employ HPLC-MS to detect degradation products. UV-Vis spectroscopy and cyclic voltammetry can assess electronic properties, particularly the nitro group’s redox behavior .
Q. What solvent systems are optimal for solubility studies, and how do they impact reactivity in downstream applications?
- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s nitro and methoxy groups. Solvent effects on reactivity can be quantified using Kamlet-Taft parameters to correlate polarity with reaction rates. For example, DMSO’s high polarity may stabilize charge-separated intermediates in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what experimental assays are needed to validate these predictions?
- Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., kinases or GPCRs due to the dihydroisoquinoline scaffold). In vitro assays, such as enzyme inhibition or cell viability tests, should follow OECD guidelines for reproducibility. Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reaction optimization?
- Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Apply sensitivity analysis in DoE to identify critical variables. For example, if computational models underestimate reaction yields, re-evaluate solvent parameters or transition-state geometries using DFT (density functional theory) .
Q. How can researchers design scalable synthesis protocols while maintaining stereochemical integrity?
- Answer : Continuous-flow reactors improve heat/mass transfer for high-throughput synthesis. Monitor stereochemistry via chiral HPLC or circular dichroism. For the pyrrolidine-2,5-dione core, asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity. Process analytical technology (PAT) ensures real-time quality control .
Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic transformations?
- Answer : The nitro group acts as an electron-withdrawing moiety, polarizing the pyrrolidine ring for electrophilic attacks. Time-resolved spectroscopy (e.g., transient absorption) can track excited-state dynamics in photochemical reactions. For catalytic applications, in situ IR spectroscopy monitors intermediate formation during hydrogenation or cross-coupling .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological or material science applications?
- Answer : Replace the methoxy group with halogens to modulate lipophilicity (logP) for blood-brain barrier penetration. In materials science, introduce conjugated systems (e.g., replacing nitro with cyano) to enhance π-stacking in organic semiconductors. SAR (structure-activity relationship) studies should combine QSAR modeling with empirical testing .
Methodological Resources
- Experimental Design : Use DoE software (e.g., MODDE, JMP) to optimize reaction conditions .
- Data Analysis : Apply multivariate analysis (PCA, PLS) to interpret spectral or kinetic datasets .
- Safety Protocols : Follow ALADDIN guidelines for handling nitroaromatics (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
